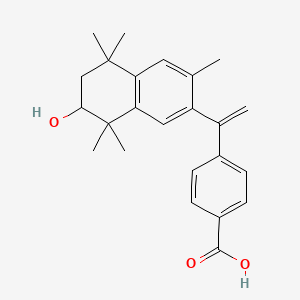

7-Hydroxy Bexarotene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[1-(7-hydroxy-3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O3/c1-14-11-19-20(24(5,6)21(25)13-23(19,3)4)12-18(14)15(2)16-7-9-17(10-8-16)22(26)27/h7-12,21,25H,2,13H2,1,3-6H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXOXDVMWISJVGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O)C(C(CC2(C)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00857713 | |

| Record name | 4-[1-(7-Hydroxy-3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368451-10-9 | |

| Record name | 7-Hydroxy-bexarotene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0368451109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[1-(7-Hydroxy-3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-HYDROXY-BEXAROTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FV388G8RIQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Hydroxy Bexarotene: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxy Bexarotene is a primary active metabolite of Bexarotene, a third-generation synthetic retinoid renowned for its selective activation of the Retinoid X Receptors (RXRs). Bexarotene (Targretin®) is an FDA-approved therapeutic agent for the treatment of cutaneous T-cell lymphoma (CTCL). Understanding the chemical structure and properties of its metabolites is paramount for a comprehensive grasp of its pharmacology, pharmacokinetics, and potential for further therapeutic development. This guide provides a detailed technical overview of this compound, synthesizing current scientific knowledge to inform researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

A thorough understanding of the molecular characteristics of this compound is fundamental to any research or development endeavor.

Chemical Structure

This compound is formed through the hydroxylation of the parent Bexarotene molecule at the 7th position of the tetrahydronaphthalene ring. This metabolic transformation is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver.[1][2]

Chemical Name: 4-[1-(5,6,7,8-Tetrahydro-7-hydroxy-3,5,5,8,8-pentamethyl-2-naphthalenyl)ethenyl]benzoic acid

Molecular Formula: C₂₄H₂₈O₃

Molecular Weight: 364.48 g/mol

CAS Number: 368451-10-9

Physicochemical Data Summary

The introduction of a hydroxyl group can significantly alter the physicochemical properties of a molecule, impacting its solubility, permeability, and ultimately, its pharmacokinetic profile. While experimental data for this compound is not extensively available, the following table summarizes known and predicted properties.

| Property | Value | Source |

| Solubility | Soluble in Methanol (MeOH) and Dimethyl Sulfoxide (DMSO) | [3] |

| pKa (predicted) | ~4.5 (acidic, carboxylic acid) | Predicted based on chemical structure |

| logP (predicted) | Lower than Bexarotene's logP of ~6.9 due to the added hydroxyl group | Predicted based on chemical structure |

Biological Activity and Mechanism of Action

This compound is not merely an inactive byproduct of Bexarotene metabolism; it retains significant biological activity.

Retinoid X Receptor (RXR) Activation

Like its parent compound, this compound is an agonist of the Retinoid X Receptors (RXRs). RXRs are nuclear receptors that form homodimers or heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Vitamin D Receptor (VDR), and Thyroid Hormone Receptor (TR), to regulate gene expression.[4] This regulation controls a wide array of cellular processes, including differentiation, proliferation, and apoptosis.[5]

A study on a hydroxy-bexarotene analog demonstrated comparable potency to bexarotene in an RXR transactivation assay, with an EC50 value of 24.2 nM, close to bexarotene's EC50 of 18 nM.[6] This indicates that the 7-hydroxy metabolite likely contributes to the overall pharmacological effect of Bexarotene.

Signaling Pathway

The binding of this compound to RXR initiates a cascade of molecular events leading to the modulation of gene expression. The following diagram illustrates the generalized signaling pathway for an RXR agonist.

Caption: RXR Signaling Pathway for this compound.

Metabolism and Pharmacokinetics

The metabolic fate of Bexarotene is a critical determinant of its therapeutic efficacy and safety profile.

Metabolic Pathway of Bexarotene

Bexarotene undergoes oxidative metabolism in the liver, primarily catalyzed by CYP3A4, to form its hydroxylated metabolites, 6- and this compound.[1][2] These can be further oxidized to 6- and 7-oxo-bexarotene.

Caption: Metabolic Pathway of Bexarotene.

Pharmacokinetic Profile

Systemic exposure to the hydroxylated metabolites of bexarotene, including this compound, is generally less than that of the parent compound after both single and multiple doses.[2] The parent drug, Bexarotene, has a half-life of approximately 7 hours.[7] The metabolites are primarily eliminated through biliary excretion.[7]

Experimental Protocols

The following sections provide generalized protocols that can be adapted for the study of this compound.

In Vitro Metabolism of Bexarotene

This protocol describes a method to generate this compound from its parent compound using liver microsomes.

Objective: To produce this compound in vitro for analytical and biological studies.

Materials:

-

Bexarotene

-

Human or rat liver microsomes

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Centrifuge

-

Incubator

Procedure:

-

Prepare a stock solution of Bexarotene in a suitable organic solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine the phosphate buffer, liver microsomes, and the Bexarotene stock solution.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding an equal volume of cold acetonitrile.

-

Centrifuge the mixture to pellet the precipitated proteins.

-

Collect the supernatant containing Bexarotene and its metabolites for analysis.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the separation and quantification of Bexarotene and its metabolites.

Objective: To separate and quantify this compound from Bexarotene and other metabolites.

Instrumentation:

-

HPLC system with a UV or Mass Spectrometry (MS) detector.

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: Acetonitrile.

-

Mobile Phase B: Ammonium acetate buffer (e.g., 10 mM, pH 4.1).

-

Gradient: A gradient elution may be necessary to achieve optimal separation. A starting condition of a lower percentage of Mobile Phase A, gradually increasing over time, is a common strategy.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 259 nm.[8]

-

Injection Volume: 20 µL.

Sample Preparation:

-

Extract the analytes from the sample matrix (e.g., plasma, microsomal incubation) using a suitable technique such as protein precipitation or liquid-liquid extraction.[8]

-

Evaporate the organic solvent and reconstitute the residue in the mobile phase.

-

Inject the sample into the HPLC system.

Safety and Toxicology

The safety profile of Bexarotene is well-documented, and it is important to consider that its metabolites may contribute to its overall toxicity.

Bexarotene is classified as a teratogen and is contraindicated during pregnancy.[2] Common adverse effects of oral bexarotene include hyperlipidemia (hypercholesterolemia and hypertriglyceridemia) and central hypothyroidism.[5] While a specific toxicity profile for this compound is not extensively detailed in the literature, it is reasonable to assume that as an active metabolite, it may contribute to the known side effects of the parent drug.

Conclusion

This compound is a key active metabolite of Bexarotene, retaining significant RXR agonist activity. A comprehensive understanding of its chemical structure, physicochemical properties, and biological activity is crucial for researchers and drug development professionals working with Bexarotene or exploring new rexinoids. Further research is warranted to fully elucidate the specific pharmacokinetic and toxicological profile of this compound to better understand its contribution to the overall clinical effects of its parent compound.

References

-

Allmpus. BEXAROTENE 7-HYDROXY IMPURITY. [Link]

-

Development of Bexarotene Analogs for Treating Cutaneous T-Cell Lymphomas. MDPI. [Link]

-

Photodegradation of Bexarotene and Its Implication for Cytotoxicity. MDPI. [Link]

-

Targretin; INN-bexarotene. European Medicines Agency. [Link]

-

In vitro-in vivo extrapolation of bexarotene metabolism in the presence of chronic kidney disease and acute kidney injury in rat using physiologically based pharmacokinetic modeling and extrapolation to human. PubMed. [Link]

-

Cocrystal Prediction of Bexarotene by Graph Convolution Network and Bioavailability Improvement. MDPI. [Link]

-

Bexarotene for CTCL | Therapeutic Cheat Sheet. Next Steps in Dermatology. [Link]

-

Simple and sensitive HPLC-UV method for determination of bexarotene in rat plasma | Request PDF. ResearchGate. [Link]

- WO2011141928A1 - Process for the preparation of highly pure bexarotene.

-

Modeling, Synthesis, and Biological Evaluation of Potential Retinoid-X-Receptor (RXR) Selective Agonists: Analogs of 4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahyro-2-naphthyl)ethynyl]benzoic Acid (Bexarotene) and 6-(Ethyl. MDPI. [Link]

-

Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. PubMed. [Link]

-

Targretin (bexarotene) dosing, indications, interactions, adverse effects, and more. Medscape. [Link]

-

21-056 Targretin Clinical Pharmacology Biopharmaceutics Review Part 2. U.S. Food and Drug Administration. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. ema.europa.eu [ema.europa.eu]

- 3. Cocrystal Prediction of Bexarotene by Graph Convolution Network and Bioavailability Improvement [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. nextstepsinderm.com [nextstepsinderm.com]

- 6. mdpi.com [mdpi.com]

- 7. Targretin (bexarotene) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of 7-Hydroxy Bexarotene in Cancer Cells

Abstract

Bexarotene, a synthetic retinoid selective for the Retinoid X Receptor (RXR), represents a significant therapeutic agent, particularly in the treatment of cutaneous T-cell lymphoma (CTCL).[1][2] Upon administration, bexarotene is metabolized by cytochrome P450 3A4 enzymes into several oxidative metabolites, including 6- and 7-Hydroxy Bexarotene.[3][4][5][6] These metabolites are not mere byproducts; they are pharmacologically active molecules that contribute to the therapeutic efficacy of the parent drug by activating retinoid receptors.[3][5][7] This guide provides a detailed examination of the molecular mechanism of this compound, focusing on its interaction with nuclear receptors, the subsequent signaling cascades, and the ultimate impact on cancer cell fate. We will explore the induction of apoptosis and cell cycle arrest, supported by detailed experimental protocols for validation by research and drug development professionals.

Introduction: From Bexarotene to its Active Metabolite

Bexarotene is classified as a "rexinoid" due to its selective agonist activity towards Retinoid X Receptors (RXRs) with minimal affinity for Retinoic Acid Receptors (RARs).[8][9] This selectivity is crucial as RXRs and RARs govern different cellular processes; while RARs primarily regulate cell differentiation and proliferation, RXRs are key regulators of apoptosis.[10] Bexarotene undergoes extensive hepatic metabolism, primarily mediated by the CYP3A4 enzyme system, leading to the formation of hydroxylated and oxo-metabolites.[4][6][11] Among these, this compound is a major active metabolite that retains the ability to activate RXRs and is integral to the drug's overall anti-neoplastic activity.[5][6][12] Understanding the specific actions of this metabolite is critical for optimizing rexinoid-based cancer therapies.

Core Mechanism: Nuclear Receptor Modulation

The primary mechanism of action for this compound is the activation of RXRs, which function as ligand-activated transcription factors.[4][13] RXRs hold a unique position within the nuclear receptor superfamily, acting as master regulators by forming heterodimers with numerous other receptors, including RARs, the Vitamin D Receptor (VDR), Thyroid Hormone Receptor (TR), Peroxisome Proliferator-Activated Receptors (PPARs), and Liver X Receptors (LXRs).[1][14][15][16]

RXR Heterodimerization and Transcriptional Control

Upon binding of this compound to the ligand-binding domain of RXR, the receptor undergoes a conformational change. This change facilitates the dissociation of corepressor proteins and the recruitment of coactivator complexes.[17][18] The activated RXR heterodimer then binds to specific DNA sequences known as response elements (e.g., RAREs for RXR-RAR) in the promoter regions of target genes.[1] This binding initiates the transcription of a suite of genes that collectively push the cancer cell towards apoptosis and cell cycle arrest, thereby inhibiting tumor growth.[1][4] The specific gene program activated depends on the heterodimer partner and the cellular context.[14][18]

LXR Pathway Intersection

While primarily an RXR agonist, the signaling pathways of bexarotene and its metabolites can intersect with Liver X Receptor (LXR) signaling. LXRs, which also heterodimerize with RXR, are crucial regulators of cholesterol and lipid metabolism.[19][20] Activation of the LXR-RXR heterodimer can lead to antiproliferative effects in various cancers, including breast and prostate cancer.[19][20][21] This is achieved through the regulation of LXR target genes like ABCA1, which is involved in cholesterol efflux, and by modulating hormone signaling pathways.[19] The engagement of this pathway may contribute to the broader anti-cancer profile of this compound.

The central role of this compound is to activate RXR, which then partners with other nuclear receptors to control gene expression, leading to anti-cancer effects.

Protocol: MTS Cell Proliferation Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., DMSO) controls.

-

Incubation: Incubate the plate for the desired time period (typically 48-72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Reagent Addition: Add 20 µL of MTS reagent (or a similar tetrazolium compound) directly to each well.

-

Final Incubation: Incubate the plate for 1-4 hours. During this time, viable cells with active dehydrogenases will convert the MTS into a colored formazan product. 6. Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.

Apoptosis Detection by Annexin V & Propidium Iodide Staining

Causality: To confirm that the loss of viability is due to apoptosis, it is crucial to use a specific assay that can distinguish apoptotic cells from necrotic or healthy cells. The Annexin V/Propidium Iodide (PI) assay is the gold standard. [22]In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is labeled with a fluorophore (e.g., FITC) to detect these cells. PI is a membrane-impermeant DNA dye that can only enter cells with compromised membranes, a feature of late apoptotic or necrotic cells. [22][23] A simplified workflow for detecting apoptosis via flow cytometry.

Protocol: Annexin V/PI Staining for Flow Cytometry

-

Cell Treatment: Culture cells in 6-well plates and treat with this compound at relevant concentrations (e.g., 1x and 2x the IC50) for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge and wash the cell pellet with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.

-

Incubation: Gently vortex the cells and incubate at room temperature for 15 minutes in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.

-

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

Cell Cycle Analysis by Propidium Iodide Staining

Causality: To investigate the compound's effect on cell proliferation, cell cycle analysis is performed. This technique quantifies the DNA content of individual cells, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). [24][25]Propidium Iodide is a fluorescent dye that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content. [24]Treatment with an agent that causes cell cycle arrest will lead to a measurable accumulation of cells in a specific phase.

A standard workflow for analyzing cell cycle distribution.

Protocol: PI Staining for Cell Cycle Analysis

-

Cell Treatment: Culture and treat cells as described for the apoptosis assay.

-

Fixation: Harvest cells, wash with PBS, and fix by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing. This permeabilizes the cells and preserves their structure. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.

-

Rationale for RNase A: PI can also bind to double-stranded RNA. RNase A is included to degrade cellular RNA, ensuring that the PI signal comes exclusively from DNA. 4. Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

-

-

Analysis: Analyze the samples on a flow cytometer, collecting the linear fluorescence signal for DNA content.

-

Data Modeling: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. [26]

Quantitative Data Summary

The following tables present representative data that could be generated from the experimental protocols described above, illustrating the anti-cancer effects of this compound.

Table 1: Effect of this compound on Cancer Cell Viability

| Cell Line | IC50 (µM) after 72h |

|---|---|

| CTCL Line 1 (e.g., Hut78) | 1.2 |

| Ovarian Cancer (e.g., ES2) | 2.5 |

| Breast Cancer (e.g., MCF-7) | 4.8 |

Table 2: Induction of Apoptosis in CTCL Cells (48h Treatment)

| Treatment | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |

|---|---|---|---|

| Vehicle Control | 92.1 | 3.5 | 4.4 |

| 1 µM 7-OH Bexarotene | 65.3 | 21.8 | 12.9 |

| 2 µM 7-OH Bexarotene | 41.7 | 38.5 | 19.8 |

Table 3: Cell Cycle Distribution in CTCL Cells (48h Treatment)

| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |

|---|---|---|---|

| Vehicle Control | 55.2 | 30.1 | 14.7 |

| 1 µM 7-OH Bexarotene | 72.8 | 15.3 | 11.9 |

| 2 µM 7-OH Bexarotene | 68.1 | 10.2 | 21.7 |

Note: The data presented in these tables are illustrative and intended for demonstration purposes.

Conclusion and Future Directions

This compound, a major active metabolite of bexarotene, exerts potent anti-cancer effects primarily through the activation of Retinoid X Receptors. [5][7]By modulating RXR-containing heterodimers, it triggers a cascade of gene transcription that culminates in the induction of apoptosis and cell cycle arrest in malignant cells. [4][27][28]The potential involvement of other nuclear receptor pathways, such as LXR, adds another layer to its mechanism and warrants further investigation. [19][20] For drug development professionals, the key takeaway is that the efficacy of bexarotene is not solely dependent on the parent compound but also on its active metabolites. Future research should focus on elucidating the precise target gene profiles regulated by this compound in different cancer types and exploring synergistic combinations with other therapeutic agents to enhance its clinical utility. The robust experimental workflows provided herein offer a validated framework for advancing these research and development efforts.

References

- Analysis of cell cycle by flow cytometry - PubMed - NIH. (n.d.).

- Cell cycle analysis with flow cytometry and propidium iodide - Abcam. (n.d.).

- Targeting Liver X Receptors in Cancer Drug Discovery - MDPI. (n.d.).

- Cell cycle analysis - Wikipedia. (n.d.).

- Apoptosis Detection: Methods, Assays & Analysis Techniques - Revvity. (n.d.).

- Cell Cycle Analysis by Flow Cytometry | Miltenyi Biotec | Ireland. (n.d.).

- Cell viability assays | Abcam. (n.d.).

- Apoptosis Assays - Sigma-Aldrich. (n.d.).

- How to Complete Cell Cycle Analysis via Flow Cytometry | NanoCellect. (2020, February 24).

- Photodegradation of Bexarotene and Its Implication for Cytotoxicity - PMC - NIH. (2021, August 7).

- Bexarotene - DermNet. (n.d.).

- (PDF) Assays to Detect Apoptosis - ResearchGate. (n.d.).

- Apoptosis - Abcam. (n.d.).

- Apoptosis detection: a purpose-dependent approach selection - PMC - NIH. (n.d.).

- RXR signaling targeted cancer therapy - The Innovation. (2023, June 25).

- Cell Viability and Proliferation Assays in Drug Screening - Danaher Life Sciences. (n.d.).

- Liver X Receptor (LXR)-regulated Genes of Cholesterol Trafficking and Breast Cancer Severity | Anticancer Research. (n.d.).

- Cell Viability Assays - Creative Bioarray. (n.d.).

- Expression levels of LXR target genes and proliferation in four... - ResearchGate. (n.d.).

- Bexarotene - Wikipedia. (n.d.).

- Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed. (n.d.).

- Targretin® (bexarotene) capsules, 75 mg - accessdata.fda.gov. (n.d.).

- Regulation of RXR-RAR Heterodimers by RXR- and RAR-Specific Ligands and Their Combinations - PMC - PubMed Central. (n.d.).

- (PDF) Targeting Liver X Receptors in Cancer Drug Discovery - ResearchGate. (2025, October 12).

- Bexarotene | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. (n.d.).

- Bexarotene Capsules: Package Insert / Prescribing Info / MOA - Drugs.com. (2025, November 20).

- Emerging Insights into Liver X Receptor α in the Tumorigenesis and Therapeutics of Human Cancers - PubMed Central. (2023, July 28).

- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. (2021, July 2).

- Regulation of RXR-RAR Heterodimers by RXR- and RAR-Specific Ligands and Their Combinations - ResearchGate. (2019, November 5).

- Label: TARGRETIN- bexarotene capsule, liquid filled - DailyMed. (n.d.).

- Development of Bexarotene Analogs for Treating Cutaneous T-Cell Lymphomas - PMC. (n.d.).

- Induction of apoptosis by bexarotene in cutaneous T-cell lymphoma cells: relevance to mechanism of therapeutic action - PubMed. (n.d.).

- Modeling, Synthesis, and Biological Evaluation of Potential Retinoid-X-Receptor (RXR) Selective Agonists: Analogs of 4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahyro-2-naphthyl)ethynyl]benzoic Acid (Bexarotene) and 6-(Ethyl - MDPI. (n.d.).

- Bexarotene | C24H28O2 | CID 82146 - PubChem - NIH. (n.d.).

- What is the mechanism of Bexarotene? - Patsnap Synapse. (2024, July 17).

- Interactions governing transcriptional activity of nuclear receptors - Portland Press. (2022, December 16).

- Bexarotene - LiverTox - NCBI Bookshelf - NIH. (2017, September 26).

- Human Nuclear Receptor Heterodimers: Opportunities for Detecting Targets of Transcriptional Regulation Using Yeast - NIH. (n.d.).

- Bexarotene-induced cell death in ovarian cancer cells through Caspase-4-gasdermin E mediated pyroptosis - PMC - NIH. (2022, July 1).

- Carotenoids in Cancer Apoptosis—The Road from Bench to Bedside and Back - PMC. (n.d.).

- Bexarotene activates the p53/p73 pathway in human cutaneous T-cell lymphoma - PubMed. (n.d.).

- The major mechanisms of bexarotene involved in cancer prevention, treatment and anti-drug resistance. - ResearchGate. (n.d.).

- Mechanism of action of bexarotene in combination with chemotherapy. - ResearchGate. (n.d.).

- Molecular docking, dynamics, and pharmacology studies on bexarotene as an agonist of ligand-activated transcription factors, retinoid X receptors - PubMed. (2019, February 11).

- In silico and in vitro analysis of hit 7. (a) Drug approved RXR agonist... - ResearchGate. (n.d.).

- Bexarotene (LGD1069) | RXR Agonist - MedchemExpress.com. (n.d.).

- A Review of the Molecular Design and Biological Activities of RXR Agonists - PMC. (n.d.).

Sources

- 1. What is the mechanism of Bexarotene? [synapse.patsnap.com]

- 2. Bexarotene - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Photodegradation of Bexarotene and Its Implication for Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dermnetnz.org [dermnetnz.org]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Bexarotene | C24H28O2 | CID 82146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. drugs.com [drugs.com]

- 8. Development of Bexarotene Analogs for Treating Cutaneous T-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Bexarotene - Wikipedia [en.wikipedia.org]

- 11. DailyMed - TARGRETIN- bexarotene capsule, liquid filled [dailymed.nlm.nih.gov]

- 12. Bexarotene | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 13. Molecular docking, dynamics, and pharmacology studies on bexarotene as an agonist of ligand-activated transcription factors, retinoid X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. the-innovation.org [the-innovation.org]

- 15. Regulation of RXR-RAR Heterodimers by RXR- and RAR-Specific Ligands and Their Combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Human Nuclear Receptor Heterodimers: Opportunities for Detecting Targets of Transcriptional Regulation Using Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. portlandpress.com [portlandpress.com]

- 19. mdpi.com [mdpi.com]

- 20. Liver X Receptor (LXR)-regulated Genes of Cholesterol Trafficking and Breast Cancer Severity | Anticancer Research [ar.iiarjournals.org]

- 21. Emerging Insights into Liver X Receptor α in the Tumorigenesis and Therapeutics of Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 22. revvity.com [revvity.com]

- 23. creative-bioarray.com [creative-bioarray.com]

- 24. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 25. miltenyibiotec.com [miltenyibiotec.com]

- 26. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Induction of apoptosis by bexarotene in cutaneous T-cell lymphoma cells: relevance to mechanism of therapeutic action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Bexarotene activates the p53/p73 pathway in human cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vivo Pharmacokinetics of 7-Hydroxy Bexarotene

Executive Summary: Contextualizing the Metabolite

Bexarotene (Targretin®) is a third-generation synthetic retinoid that has carved a niche in oncology, primarily for the treatment of cutaneous T-cell lymphoma (CTCL).[1][2] Its therapeutic effect is mediated through the selective activation of Retinoid X Receptors (RXRs), nuclear receptors that regulate gene expression involved in cellular differentiation, proliferation, and apoptosis.[3][4] Upon oral administration, bexarotene undergoes extensive hepatic metabolism, leading to the formation of several metabolites. Among these, 7-hydroxy bexarotene emerges as a major oxidative, Phase I metabolite.[1][5]

Understanding the pharmacokinetic (PK) profile of this compound is not merely an academic exercise; it is a critical component of a comprehensive drug development program. While the parent drug's activity is paramount, the systemic exposure, distribution, and clearance of its major metabolites can have implications for the overall safety and efficacy profile of the therapeutic agent. Although studies indicate that this compound possesses significantly reduced pharmacological activity at the RXR compared to its parent compound, its substantial systemic presence necessitates a thorough characterization of its in vivo behavior.[5]

This guide provides a technical framework for understanding and evaluating the in vivo pharmacokinetics of this compound. We will delve into its metabolic origins, its qualitative pharmacokinetic properties, and, most critically, provide a detailed, field-proven protocol for conducting a definitive preclinical PK study in a rodent model.

The Metabolic Journey: Formation and Fate of this compound

The journey of this compound begins with the administration of its parent compound. The biotransformation of bexarotene is a classic two-phase process, primarily occurring in the liver.

Phase I: Cytochrome P450-Mediated Oxidation

Bexarotene is a substrate for the cytochrome P450 (CYP) enzyme system, a superfamily of hemoproteins responsible for the oxidative metabolism of a vast array of xenobiotics.[6] In vitro studies have definitively identified CYP3A4 as the principal enzyme responsible for the oxidation of bexarotene.[6][7][8] This enzymatic reaction introduces a hydroxyl group onto the tetrahydronaphthalene ring, resulting in the formation of 6- and 7-hydroxy-bexarotene, as well as the corresponding 6- and 7-oxo metabolites.[5][6][8] Both 6- and this compound are consistently identified as major metabolites in the plasma of rats, dogs, and humans.[3][5]

Phase II: Glucuronidation and Biliary Excretion

Following hydroxylation, this compound becomes a substrate for Phase II conjugation reactions. Specifically, it can be glucuronidated, a process that attaches a glucuronic acid moiety to the hydroxyl group.[5][6][7] This reaction, catalyzed by UDP-glucuronosyltransferases (UGTs), significantly increases the water solubility of the metabolite, facilitating its elimination from the body. The resulting glucuronide conjugate, along with other metabolites, is then actively transported into the bile. This hepatobiliary route is the predominant pathway for the elimination of bexarotene and its metabolites, with urinary excretion accounting for less than 1% of the administered dose.[3][4][9]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cocrystal Prediction of Bexarotene by Graph Convolution Network and Bioavailability Improvement [mdpi.com]

- 3. ema.europa.eu [ema.europa.eu]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Bexarotene metabolism in rat, dog, and human, synthesis of oxidative metabolites, and in vitro activity at retinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. drugs.com [drugs.com]

- 8. Photodegradation of Bexarotene and Its Implication for Cytotoxicity [mdpi.com]

- 9. Bexarotene | C24H28O2 | CID 82146 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Role of 7-Hydroxy Bexarotene in Retinoid X Receptor Signaling: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Bexarotene, a synthetic retinoid selective for the Retinoid X Receptor (RXR), is an established therapeutic for cutaneous T-cell lymphoma with ongoing investigation into its potential for other indications, including neurodegenerative diseases. As with many xenobiotics, the in vivo activity of bexarotene is not solely attributable to the parent compound but also to its metabolic products. This technical guide provides an in-depth examination of the principal oxidative metabolite, 7-Hydroxy Bexarotene, and its role in RXR signaling. We will dissect its formation, comparative activity at the receptor level, and the downstream functional implications for researchers in pharmacology and drug development. This guide will also furnish detailed experimental protocols for the characterization of such metabolites.

Introduction to Bexarotene and the Retinoid X Receptor (RXR)

The Retinoid X Receptor is a member of the nuclear receptor superfamily of transcription factors that play a pivotal role in regulating gene expression involved in a myriad of physiological processes, including cell differentiation, proliferation, and apoptosis.[1] RXRs can function as homodimers or, more commonly, as heterodimers with other nuclear receptors such as Retinoic Acid Receptors (RARs), the Vitamin D Receptor (VDR), Thyroid Hormone Receptors (TRs), and Peroxisome Proliferator-Activated Receptors (PPARs).[2] This promiscuous partnering positions RXR as a central regulator in nuclear receptor signaling.

Bexarotene (4-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethenyl]benzoic acid) is a third-generation retinoid that selectively binds to and activates RXRs, with minimal affinity for RARs.[3] This selectivity is crucial to its therapeutic mechanism and side-effect profile. Upon ligand binding, RXR undergoes a conformational change that facilitates the recruitment of co-activator proteins and the dissociation of co-repressors, leading to the transcriptional activation of target genes.

The Metabolic Fate of Bexarotene: Formation of this compound

Following administration, bexarotene is extensively metabolized, primarily in the liver. In vitro studies have identified the cytochrome P450 enzyme CYP3A4 as the major catalyst for the oxidative metabolism of bexarotene.[4][5] This process results in the formation of several metabolites, with 6- and 7-hydroxy-bexarotene and 6- and 7-oxo-bexarotene being the predominant forms identified in human plasma.[4][6] Of these, this compound is a significant circulating metabolite.

The hydroxylation occurs on the tetrahydronaphthalene ring of the bexarotene molecule. The formation of these oxidative metabolites is a critical aspect of bexarotene's pharmacokinetics and has significant implications for its overall biological activity.

The Core of the Matter: this compound's Interaction with RXR

A pivotal study by Howell et al. (2001) provides the most direct and comprehensive analysis of the in vitro activity of bexarotene's oxidative metabolites at retinoid receptors. This research involved the chemical synthesis of racemic 6- and 7-hydroxy-bexarotene to directly assess their biological activity.

Contrary to the general assumption that metabolites may retain or even exceed the activity of the parent drug, the study revealed that the binding of these synthetic metabolites to retinoid receptors was significantly reduced compared to bexarotene. Furthermore, the metabolites demonstrated diminished activity at RXRs relative to the parent compound. The study concluded that while there is substantial systemic exposure to these oxidative metabolites, they are unlikely to elicit significant retinoid receptor activation following the administration of bexarotene.

This finding is of paramount importance for researchers, as it suggests that the primary driver of in vivo RXR-mediated signaling following bexarotene treatment is the parent compound itself, and not its hydroxylated metabolites.

Quantitative Comparison of Bexarotene and its Metabolites

The following table summarizes the key findings from the study by Howell et al. regarding the relative activity of bexarotene and its metabolites.

| Compound | Relative Binding Affinity to RXR | Relative Transactivation Activity at RXR |

| Bexarotene | High | High |

| 6-Hydroxy Bexarotene | Much Reduced | Reduced |

| This compound | Much Reduced | Reduced |

| 6-Oxo Bexarotene | Much Reduced | Reduced |

| 7-Oxo Bexarotene | Much Reduced | Reduced |

Table adapted from the findings of Howell, S.R., et al. (2001).

Downstream Signaling and Functional Implications

Given the reduced activity of this compound at the RXR, its direct contribution to the downstream gene regulation attributed to bexarotene administration is likely minimal. The diverse biological effects of bexarotene, such as the induction of apoptosis in cancer cells and the modulation of lipid metabolism, are therefore primarily mediated by the parent drug.

It is crucial for researchers investigating the mechanisms of bexarotene in various disease models, including cutaneous T-cell lymphoma and Alzheimer's disease, to consider the lower intrinsic activity of its major metabolites. Pharmacokinetic modeling and in vitro-in vivo correlation studies should account for the reduced potency of this compound to accurately predict the pharmacodynamic effects of bexarotene.

Experimental Protocols for Characterizing RXR Ligands

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key experiments used to characterize the interaction of compounds like this compound with RXR.

Synthesis of this compound

The synthesis of this compound for research purposes is a critical first step. The study by Howell et al. (2001) describes the synthesis of the oxidative metabolites of bexarotene. While the full synthetic route is detailed in the original publication, a general overview of a potential synthetic approach is provided below. The synthesis of bexarotene itself can be achieved through various reported methods, often involving a Grignard reaction followed by dehydration.

Conceptual Synthesis Workflow for this compound

Caption: Conceptual workflow for the synthesis of this compound.

RXR Competitive Binding Assay

This assay determines the affinity of a test compound for RXR by measuring its ability to compete with a radiolabeled ligand.

Principle: A constant concentration of a high-affinity radiolabeled RXR ligand (e.g., [³H]-9-cis-retinoic acid) is incubated with a source of RXR (e.g., purified receptor protein or nuclear extracts) in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound). The amount of radioligand bound to the receptor is inversely proportional to the affinity and concentration of the test compound.

Step-by-Step Methodology:

-

Prepare Reagents:

-

Binding Buffer: (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 1 mM DTT, 10% glycerol).

-

Radioligand: [³H]-9-cis-retinoic acid at a concentration at or below its Kd.

-

RXR Source: Purified recombinant human RXR-LBD or nuclear extracts from cells overexpressing RXR.

-

Test Compound: Serial dilutions of this compound and bexarotene (as a positive control) in DMSO, then diluted in binding buffer.

-

Wash Buffer: Ice-cold binding buffer.

-

Scintillation Cocktail.

-

-

Assay Procedure:

-

In a 96-well plate, add binding buffer, the RXR source, and the radioligand to each well.

-

Add increasing concentrations of the test compound or vehicle (for total binding) to the wells. For non-specific binding, add a high concentration of unlabeled 9-cis-retinoic acid.

-

Incubate the plate at 4°C for a predetermined time to reach equilibrium.

-

Separate bound from free radioligand using a filter-binding apparatus (e.g., glass fiber filters).

-

Wash the filters rapidly with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

RXR Competitive Binding Assay Workflow

Caption: Workflow for an RXR competitive binding assay.

RXR Reporter Gene Assay

This cell-based assay measures the ability of a test compound to activate RXR-mediated gene transcription.

Principle: Cells are co-transfected with an RXR expression vector and a reporter plasmid containing a luciferase gene under the control of an RXR response element (RXRE). Upon activation by a ligand, RXR binds to the RXRE and drives the expression of luciferase, which can be quantified by measuring light emission.

Step-by-Step Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293, CV-1) in appropriate media.

-

Co-transfect the cells with an expression vector for human RXRα and a reporter plasmid containing multiple copies of an RXRE upstream of a minimal promoter and the firefly luciferase gene. A control plasmid expressing Renilla luciferase can be included for normalization of transfection efficiency.

-

-

Compound Treatment:

-

After transfection, treat the cells with various concentrations of the test compound (this compound) and a positive control (bexarotene). Include a vehicle control (e.g., DMSO).

-

Incubate the cells for 18-24 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Calculate the fold induction of luciferase activity relative to the vehicle control.

-

Plot the fold induction against the log concentration of the test compound and determine the EC₅₀ value (the concentration that produces 50% of the maximal response).

-

RXR Reporter Gene Assay Workflow

Caption: Workflow for an RXR reporter gene assay.

Co-activator Recruitment Assay (e.g., TR-FRET)

This assay measures the ligand-dependent interaction between RXR and a co-activator peptide.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common method. In this assay, a GST-tagged RXR ligand-binding domain (LBD) is incubated with a terbium-labeled anti-GST antibody (donor fluorophore) and a fluorescein-labeled co-activator peptide (e.g., from SRC-1) (acceptor fluorophore). In the presence of an agonist, the RXR-LBD undergoes a conformational change that promotes its interaction with the co-activator peptide, bringing the donor and acceptor fluorophores into close proximity and allowing for FRET to occur.

Step-by-Step Methodology:

-

Prepare Reagents:

-

Assay Buffer.

-

GST-tagged RXR-LBD.

-

Terbium-labeled anti-GST antibody.

-

Fluorescein-labeled co-activator peptide.

-

Test compound (this compound) and positive control (bexarotene) dilutions.

-

-

Assay Procedure:

-

In a microplate, add the test compound, GST-RXR-LBD, and the mixture of the terbium-labeled antibody and fluorescein-labeled peptide.

-

Incubate at room temperature for a specified time.

-

-

Measurement:

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (acceptor emission / donor emission).

-

Plot the TR-FRET ratio against the log concentration of the test compound and determine the EC₅₀ value.

-

RXR Signaling Pathway and Assay Intervention Points

Caption: RXR signaling pathway and points of intervention for in vitro assays.

Conclusion

The metabolic profile of a drug candidate is a critical determinant of its overall pharmacological activity and safety. In the case of bexarotene, while this compound is a major circulating metabolite, robust in vitro evidence indicates that it possesses significantly reduced binding affinity and transactivation potential for the Retinoid X Receptor compared to the parent compound. This suggests that the therapeutic effects of bexarotene are primarily driven by the unmetabolized drug. For researchers in drug development and pharmacology, this underscores the importance of not only identifying metabolites but also rigorously characterizing their biological activity to build accurate pharmacokinetic/pharmacodynamic models and to fully understand the in vivo mechanism of action of a therapeutic agent. The experimental protocols detailed in this guide provide a framework for conducting such essential characterizations.

References

-

Howell, S. R., et al. (2001). Bexarotene metabolism in rat, dog, and human, synthesis of oxidative metabolites, and in vitro activity at retinoid receptors. Drug Metabolism and Disposition, 29(7), 990-998. [Link]

-

Howell, S. R., et al. (2001). Bexarotene metabolism in rat, dog, and human, synthesis of oxidative metabolites, and in vitro activity at retinoid receptors. Request PDF. [Link]

-

Zasada, M., et al. (2021). Photodegradation of Bexarotene and Its Implication for Cytotoxicity. MDPI. [Link]

-

Bexarotene. ResearchGate. [Link]

-

Bexarotene. PubChem. [Link]

-

7-OXO-BEXAROTENE. gsrs. [Link]

-

de Lera, Á. R., & Riveiro, M. E. (2015). The Retinoid X Receptors and Their Ligands. PMC. [Link]

-

Bexarotene derivatives modify responses in acute myeloid leukemia. bioRxiv. (2021). [Link]

-

Targretin; INN-bexarotene. EMA. [Link]

-

Probable metabolic activity of bexarotene in the liver. ResearchGate. (2021). [Link]

-

Alsmadi, M. M., & Alzughoul, S. B. (2023). In vitro-in vivo extrapolation of bexarotene metabolism in the presence of chronic kidney disease and acute kidney injury in rat using physiologically based pharmacokinetic modeling and extrapolation to human. Biopharmaceutics & drug disposition, 44(3), 221–244. [Link]

-

Development of Bexarotene Analogs for Treating Cutaneous T-Cell Lymphomas. PMC. (2023). [Link]

-

Chitranshi, N., et al. (2019). Molecular docking, dynamics, and pharmacology studies on bexarotene as an agonist of ligand-activated transcription factors, retinoid X receptors. Journal of cellular biochemistry, 120(7), 11745–11760. [Link]

-

Increased Molecular Flexibility Widens the Gap between Ki and Kd values in Screening for Retinoid X Receptor Modulators. PubMed Central. (2018). [Link]

-

Dawson, M. I., & Xia, Z. (2012). The retinoid X receptors and their ligands. Biochimica et biophysica acta, 1821(1), 21–56. [Link]

-

Identification of Deoxyribonucleic Acid Sequences That Bind retinoid-X Receptor-Gamma With High Affinity. PubMed. (1996). [Link]

-

Genome-wide analysis of gene expression reveals function of the bZIP transcription factor HY5 in the UV-B response of Arabidopsis. PMC. (2005). [Link]

-

7-hydroxy-4-methyl coumarin : Organic Synthesis ( Pechman Condensation ). YouTube. (2023). [Link]

-

Introduction to gene regulation - Robert Tjian (Berkeley/HHMI). YouTube. (2013). [Link]

-

Robert Tjian (Berkeley/HHMI) Part 1: Gene regulation: An introduction. YouTube. (2012). [Link]

-

Gene Regulation (Bozeman). YouTube. (2011). [Link]

-

Regulation of Gene Expression: Operons, Epigenetics, and Transcription Factors. YouTube. (2017). [Link]

-

Synthesis of 7- hydroxy-4- methyl coumarin Semester VI Medicinal Chemistry III Lab. YouTube. (2020). [Link]

-

de Lera, Á. R., & Riveiro, M. E. (2015). A Review of the Molecular Design and Biological Activities of RXR Agonists. PMC. [Link]

-

What is the mechanism of Bexarotene?. Patsnap Synapse. (2024). [Link]

-

Development of Bexarotene Analogs for Treating Cutaneous T-Cell Lymphomas. PMC. (2023). [Link]

- CN1429807A - Synthesis of antitumour medicine bexarotene.

-

Bexarotene, Generation 6, and Generation 7 Compounds. ResearchGate. [Link]

-

The protocol of competitive binding assay. ResearchGate. [Link]

-

Synthesis, Crystal Structure Analysis, and Pharmacological Characterization of Disila-bexarotene, a Disila-Analogue of the RXR-Selective Retinoid Agonist Bexarotene. ResearchGate. [Link]

-

Development of Bexarotene Analogs for Treating Cutaneous T-Cell Lymphomas. PubMed. (2023). [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Bexarotene | C24H28O2 | CID 82146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Identification of deoxyribonucleic acid sequences that bind retinoid-X receptor-gamma with high affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Bexarotene metabolism in rat, dog, and human, synthesis of oxidative metabolites, and in vitro activity at retinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

In vitro biological activity of 7-Hydroxy Bexarotene

An In-Depth Technical Guide to the In Vitro Biological Activity of 7-Hydroxy Bexarotene

Introduction

Bexarotene (Targretin®) is a third-generation synthetic retinoid that has carved a niche in oncology, particularly for the treatment of cutaneous T-cell lymphoma (CTCL).[1][2] Its mechanism of action is rooted in its high selectivity as an agonist for the Retinoid X Receptors (RXRs), a class of nuclear receptors that act as master regulators of gene transcription.[2][3] RXRs form homodimers or heterodimers with a host of other nuclear receptors, including the Retinoic Acid Receptors (RARs), Vitamin D Receptor (VDR), Thyroid Hormone Receptor (TR), and Liver X Receptors (LXRs).[3] This dimerization versatility places RXR at a critical nexus of signaling pathways that control cellular differentiation, proliferation, and apoptosis.[1][2]

Upon administration, bexarotene is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[4][5] This process yields several oxidative metabolites, with this compound being one of the most prominent identified in plasma.[4] A crucial question for drug development professionals and researchers is the extent to which these metabolites contribute to the overall pharmacological profile of the parent drug. While it is established that these metabolites are biologically active in vitro, understanding their specific potency and efficacy relative to bexarotene is paramount for accurate modeling of pharmacodynamics and safety profiles. This guide provides a detailed examination of the in vitro biological activity of this compound, offering field-proven methodologies to characterize its function as an RXR agonist.

Pharmacological Profile of this compound

This compound is a primary product of Phase I metabolism of the parent drug. Its core mechanism of action mirrors that of bexarotene: selective binding to and activation of the RXR subtypes (RXRα, RXRβ, RXRγ).[6] Activation of RXR by an agonist like this compound initiates a conformational change in the receptor's ligand-binding domain. This change triggers the dissociation of corepressor proteins and the recruitment of coactivator proteins, which ultimately leads to the transcriptional regulation of target genes.[3]

The central scientific insight, however, comes from detailed metabolic and activity studies. While present in systemic circulation, this compound and other oxidative metabolites exhibit significantly reduced binding affinity and transactivation potential at RXRs compared to the parent compound, bexarotene.[5][7][8] A key study concluded that these metabolites are unlikely to elicit significant retinoid receptor activation in vivo following bexarotene administration.[7] This finding is critical, as it suggests that bexarotene itself, rather than its hydroxylated metabolites, is the primary driver of the observed therapeutic effects and toxicities.

Metabolic Pathway Overview

The conversion of Bexarotene to its hydroxylated and oxidized metabolites is a critical step in its clearance. Understanding this workflow is essential for interpreting in vitro data and predicting in vivo outcomes.

Figure 2: Workflow for a dual-luciferase reporter assay. (Within 100 characters)

Cell-Based Functional Assays: Proliferation & Viability

Beyond transcriptional activation, it is crucial to assess the functional consequences in a disease-relevant context. For bexarotene, which is used in CTCL, assessing its antiproliferative effects on a CTCL cell line like Hut78 is a key functional endpoint. [3] Causality Behind Experimental Choices:

-

Assay Principle: MTS assays are colorimetric methods for determining the number of viable cells. The MTS tetrazolium compound is bioreduced by metabolically active cells into a colored formazan product, the absorbance of which is directly proportional to the number of living cells.

-

Time Course: A 72-hour incubation period is often chosen to allow for multiple cell doubling times, providing a sufficient window to observe significant antiproliferative effects. [3]

I. Materials:

-

Hut78 human CTCL cell line

-

RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin

-

This compound, Bexarotene, DMSO

-

96-well suspension culture plates

-

CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) reagent

-

Spectrophotometer (490 nm absorbance)

II. Step-by-Step Methodology:

-

Cell Seeding: Plate Hut78 cells at a density of 10,000-20,000 cells per well in 90 µL of complete medium.

-

Compound Treatment: Add 10 µL of 10X concentrated test compound (this compound, Bexarotene) or vehicle control (DMSO) to the appropriate wells to achieve the final desired concentration.

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

-

MTS Reagent Addition: Add 20 µL of the MTS reagent to each well.

-

Final Incubation: Incubate for 2-4 hours at 37°C, 5% CO₂. The incubation time should be optimized to ensure the absorbance values are within the linear range of the instrument.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis:

-

Subtract the background absorbance (media only).

-

Express the results as a percentage of the vehicle-treated control cells (set to 100% proliferation).

-

Plot the percent proliferation against the log of compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

-

Comparative Analysis: this compound vs. Bexarotene

The primary objective of these in vitro studies is often to compare the activity of the metabolite to the parent drug. Data from such assays consistently demonstrate the superior potency of the parent compound.

| Compound | Target Receptor | Assay Type | Relative Potency | Reference |

| Bexarotene | RXR (α, β, γ) | Receptor Binding | High | [7] |

| This compound | RXR (α, β, γ) | Receptor Binding | Much Reduced | [7] |

| Bexarotene | RXR (α, β, γ) | Transcriptional Activation | High | [7][8] |

| This compound | RXR (α, β, γ) | Transcriptional Activation | Reduced | [7][8] |

Table 1: Summary of the comparative in vitro activity of Bexarotene and its 7-Hydroxy metabolite. The term "Reduced" indicates a statistically significant decrease in potency and/or efficacy compared to the parent compound as reported in the cited literature.

RXR Signaling Pathway

The binding of an agonist like Bexarotene or this compound to RXR is the initiating event in a cascade that alters gene expression. This pathway is central to its biological effects.

Figure 3: Simplified RXR signaling pathway upon agonist binding. (Within 100 characters)

Conclusion

The in vitro biological assessment of this compound confirms its identity as an active metabolite of bexarotene, functioning as a selective RXR agonist. However, a critical examination of the available literature, particularly the foundational metabolism studies, reveals that its potency in both receptor binding and transcriptional activation is significantly lower than that of the parent drug. [5][7]This evidence strongly suggests that bexarotene is the primary pharmacological entity responsible for its clinical effects. For researchers in drug development, this underscores the importance of not only identifying active metabolites but also quantitatively assessing their potency relative to the parent compound to build accurate pharmacokinetic/pharmacodynamic (PK/PD) models. The methodologies detailed in this guide provide a robust framework for conducting such essential in vitro characterizations.

References

-

Howell, S. R., Shirley, M. A., Grese, T. A., Neel, D. A., Wells, K. E., & Ulm, E. H. (2001). Bexarotene metabolism in rat, dog, and human, synthesis of oxidative metabolites, and in vitro activity at retinoid receptors. Drug metabolism and disposition, 29(7), 990-998. [Link]

-

ResearchGate. (n.d.). Bexarotene metabolism in rat, dog, and human, synthesis of oxidative metabolites, and in vitro activity at retinoid receptors. Retrieved from ResearchGate. [Link]

-

Wojtkiewicz, J., et al. (2021). Photodegradation of Bexarotene and Its Implication for Cytotoxicity. MDPI. [Link]

-

ResearchGate. (n.d.). Bexarotene metabolism in rat, dog, and human, synthesis of oxidative metabolites, and in vitro activity at retinoid receptors. Retrieved from ResearchGate. [Link]

-

INDIGO Biosciences. (n.d.). What are the Steps of a Reporter Gene Assay? Retrieved from INDIGO Biosciences. [Link]

-

Ward, A., et al. (2023). Development of Bexarotene Analogs for Treating Cutaneous T-Cell Lymphomas. MDPI. [Link]

-

Bernal-Ching, A. C., et al. (2008). Clinical and in vitro resistance to bexarotene in adult T-cell leukemia: loss of RXR-alpha receptor. PubMed. [Link]

-

Chen, Y., et al. (2014). Retinoid X Receptor-selective Signaling in the Regulation of Akt/Protein Kinase B Isoform-specific Expression. NIH. [Link]

-

Talpur, R., & Duvic, M. (2001). Bexarotene. PubMed. [Link]

-

Chitranshi, N., et al. (2019). Molecular docking, dynamics, and pharmacology studies on bexarotene as an agonist of ligand-activated transcription factors, retinoid X receptors. PubMed. [Link]

-

ResearchGate. (n.d.). Bexarotene, Generation 6, and Generation 7 Compounds. Retrieved from ResearchGate. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Bexarotene? Retrieved from Patsnap Synapse. [Link]

-

Singh, V. K., et al. (2023). RXR agonist, Bexarotene, effectively reduces drug resistance via regulation of RFX1 in embryonic carcinoma cells. PubMed. [Link]

Sources

- 1. Bexarotene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Bexarotene? [synapse.patsnap.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Molecular docking, dynamics, and pharmacology studies on bexarotene as an agonist of ligand-activated transcription factors, retinoid X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bexarotene metabolism in rat, dog, and human, synthesis of oxidative metabolites, and in vitro activity at retinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

7-Hydroxy Bexarotene: A Key Biomarker for Bexarotene Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Bexarotene, a synthetic retinoid selective for retinoid X receptors (RXRs), is a cornerstone in the treatment of cutaneous T-cell lymphoma (CTCL). Its clinical efficacy is intrinsically linked to its metabolic fate within the body. This technical guide provides a comprehensive exploration of 7-Hydroxy Bexarotene, a principal oxidative metabolite, and establishes its critical role as a biomarker for Bexarotene metabolism. We will delve into the metabolic pathways, the enzymatic machinery responsible for its formation, and the analytical methodologies for its precise quantification. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to leverage this compound in pharmacokinetic studies, therapeutic drug monitoring, and the overall optimization of Bexarotene therapy.

Introduction to Bexarotene and its Clinical Significance

Bexarotene (Targretin®) is an antineoplastic agent that selectively binds to and activates retinoid X receptors (RXRs).[1][2] These receptors function as ligand-activated transcription factors that regulate gene expression, thereby controlling cellular differentiation and proliferation.[1][3] This mechanism of action has proven effective in the treatment of cutaneous manifestations of cutaneous T-cell lymphoma (CTCL) in patients refractory to at least one prior systemic therapy.[2][4] The therapeutic window for Bexarotene is narrow, and its clinical utility is often hampered by a range of side effects, including hyperlipidemia, hypothyroidism, and potential hepatotoxicity.[1][5][6] A thorough understanding of its metabolism is therefore paramount for managing its toxicity and maximizing its therapeutic benefit.

The Metabolic Journey of Bexarotene: The Genesis of this compound

Bexarotene undergoes extensive hepatic metabolism, primarily through oxidation. The cytochrome P450 (CYP) family of enzymes, specifically CYP3A4, plays a pivotal role in this process.[1][5][7][8] This metabolic cascade results in the formation of several metabolites, with 6- and 7-hydroxy-bexarotene and 6- and 7-oxo-bexarotene being the most prominent.[1][8][9][10] Among these, this compound emerges as a significant metabolite, providing a window into the rate and extent of Bexarotene's biotransformation.

The Role of CYP3A4

CYP3A4 is a major enzyme in drug metabolism, responsible for the breakdown of a vast array of xenobiotics.[11] Its activity can be influenced by a multitude of factors, including co-administered drugs, genetic polymorphisms, and disease states. Inhibitors of CYP3A4, such as ketoconazole and grapefruit juice, can lead to increased plasma concentrations of Bexarotene, potentially exacerbating its side effects.[1][5] Conversely, inducers of CYP3A4, like rifampicin and phenytoin, may decrease Bexarotene levels, potentially compromising its efficacy.[1] Monitoring the levels of this compound can therefore provide an indirect measure of CYP3A4 activity in relation to Bexarotene metabolism.

Sources

- 1. dermnetnz.org [dermnetnz.org]

- 2. Bexarotene - Wikipedia [en.wikipedia.org]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Bexarotene | Cutaneous Lymphoma Foundation [clfoundation.org]

- 5. Bexarotene - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Bexarotene: a clinical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Photodegradation of Bexarotene and Its Implication for Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Bexarotene | C24H28O2 | CID 82146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Formation of 7-Hydroxy Bexarotene: A Cytochrome P450 3A4-Mediated Metabolic Pathway

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Bexarotene, a third-generation retinoid and a selective agonist for the retinoid X receptor (RXR), is a key therapeutic agent for cutaneous T-cell lymphoma (CTCL). Its clinical efficacy and safety profile are intrinsically linked to its metabolic fate, which is predominantly governed by the cytochrome P450 (CYP) enzyme system. This technical guide provides a comprehensive examination of the formation of 7-hydroxy bexarotene, a primary oxidative metabolite, through the catalytic action of CYP3A4. We will explore the biochemical mechanism, detail robust in vitro experimental protocols for its characterization, discuss the profound clinical implications related to drug-drug interactions, and present analytical methodologies for its quantification. This document is intended for researchers, clinicians, and drug development professionals seeking a deeper, field-proven understanding of this critical metabolic pathway.

Introduction to Bexarotene and Cytochrome P450 3A4

Bexarotene: A Potent Rexinoid

Bexarotene (Targretin®) is a synthetic retinoid that selectively binds to and activates retinoid X receptors (RXRs).[1][2] Unlike other retinoids that primarily target retinoic acid receptors (RARs), bexarotene's specificity for RXRs allows it to modulate a unique set of downstream genetic pathways.[1] RXRs function as ligand-activated transcription factors that form heterodimers with other nuclear receptors, thereby controlling gene expression involved in cellular differentiation, proliferation, and apoptosis.[1][3] This mechanism underpins its efficacy in treating the cutaneous manifestations of T-cell lymphoma.[2][4] However, as with most xenobiotics, its journey through the body is not direct; it is subject to extensive metabolic conversion designed to facilitate its elimination.

The Central Role of Cytochrome P450 3A4 (CYP3A4)

The cytochrome P450 superfamily represents the most important enzyme system involved in the phase I metabolism of drugs and other foreign compounds.[5] Within this family, CYP3A4 is the most abundant isoform in the human liver and intestine, responsible for the metabolism of approximately 50-60% of all clinically used drugs.[5][6] Its broad substrate specificity and high catalytic capacity make it a focal point for understanding drug pharmacokinetics and a major source of drug-drug interactions (DDIs). Bexarotene is extensively metabolized, and in vitro studies have conclusively identified CYP3A4 as the principal enzyme responsible for its oxidative metabolism.[1][7][8][9]

The Metabolic Pathway: Bexarotene Hydroxylation

The primary metabolic transformation of bexarotene is oxidation. This process yields four main metabolites that have been identified in plasma: 6-hydroxy-bexarotene, 7-hydroxy-bexarotene, 6-oxo-bexarotene, and 7-oxo-bexarotene.[1][4][8][10] The initial and critical step in forming these metabolites is hydroxylation, a reaction catalyzed by CYP3A4. This guide focuses on the formation of this compound, a representative and significant product of this metabolic event.

The reaction involves the insertion of a single oxygen atom (mono-oxygenation) onto the 7-position of the bexarotene molecule's tetrahydronaphthalene ring structure, converting a lipophilic parent drug into a more polar, water-soluble metabolite, priming it for subsequent elimination, which occurs primarily through the hepatobiliary system.[2][8]

Diagram: Bexarotene Metabolism by CYP3A4

Caption: Metabolic conversion of Bexarotene to this compound by CYP3A4.

Clinical Significance and Drug-Drug Interactions (DDIs)

Understanding the CYP3A4-mediated metabolism of bexarotene is not merely an academic exercise; it is critical for safe and effective clinical application. Because CYP3A4 is a common pathway for many drugs, there is a high potential for clinically significant DDIs.

-

Inhibition of CYP3A4: Co-administration of bexarotene with potent CYP3A4 inhibitors (e.g., ketoconazole, itraconazole, clarithromycin, gemfibrozil, and even grapefruit juice) can significantly decrease bexarotene metabolism.[4][7] This leads to elevated plasma concentrations of the parent drug, increasing the risk of dose-dependent toxicities such as severe hyperlipidemia, pancreatitis, and hepatotoxicity.[3][7][11]

-

Induction of CYP3A4: Conversely, drugs that induce CYP3A4 expression (e.g., rifampicin, carbamazepine, phenytoin, phenobarbital) can accelerate bexarotene metabolism.[4] This may lower plasma concentrations, potentially compromising its therapeutic efficacy.

-

Bexarotene as an Inducer: Compounding the complexity, bexarotene itself has been shown to be an inducer of CYP3A4.[3][12][13] This means that over the course of treatment, bexarotene can increase the metabolic clearance of other co-administered drugs that are CYP3A4 substrates. This was notably observed in clinical studies where bexarotene co-administration significantly reduced the plasma exposure of atorvastatin and gefitinib.[12][14]

This bidirectional interaction potential necessitates careful review of concomitant medications and proactive management, such as baseline and routine monitoring of lipid panels and liver function tests.[15]

Table 1: Impact of CYP3A4 Modulators on Bexarotene Pharmacokinetics

| Modulator Type | Example Agents | Causal Mechanism | Predicted Clinical Outcome on Bexarotene |

| Inhibitor | Ketoconazole, Gemfibrozil | Competitive or non-competitive binding to the CYP3A4 active site, preventing bexarotene metabolism. | Increased plasma concentration (AUC) and risk of toxicity. |

| Inducer | Rifampicin, Phenobarbital | Upregulation of CYP3A4 gene expression via nuclear receptors (e.g., PXR), increasing enzyme quantity. | Decreased plasma concentration (AUC) and risk of therapeutic failure. |

| Substrate | Atorvastatin, Gefitinib | Bexarotene induces its own metabolizing enzyme, CYP3A4, increasing clearance of other CYP3A4 substrates. | Decreased plasma concentration of the co-administered drug. |

Experimental Methodologies for In Vitro Characterization

To isolate and study the specific contribution of CYP3A4 to bexarotene metabolism, in vitro experimental systems are indispensable. They provide a controlled environment to determine which enzymes are involved (reaction phenotyping), calculate kinetic parameters, and screen for potential DDIs.

Experimental Workflow Overview

The general workflow involves incubating the drug with a source of the enzyme, providing necessary cofactors, stopping the reaction, and analyzing the resulting mixture for the presence of metabolites.

Diagram: In Vitro Metabolism Assay Workflow

Caption: Standard workflow for an in vitro bexarotene metabolism experiment.

Protocol 1: Recombinant Human CYP3A4 (rhCYP3A4) Assay

-

Expertise & Causality: This is the most direct method to confirm the role of a specific enzyme. By using a system where CYP3A4 is the only P450 present, any observed metabolism can be unequivocally attributed to it. This avoids the confounding activities of other CYPs present in more complex systems like Human Liver Microsomes (HLM).

-

Self-Validating System: The protocol must include a negative control (e.g., microsomes from the same expression system but lacking the CYP3A4 enzyme or incubations without the NADPH cofactor) to ensure that metabolite formation is enzyme- and cofactor-dependent.

-

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 100 mM potassium phosphate buffer (pH 7.4).

-

Prepare an NADPH regenerating system consisting of 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in buffer.

-

Prepare a 10 mM stock solution of bexarotene in DMSO. Serially dilute to create working solutions for a concentration curve (e.g., 1 µM to 50 µM final concentration).

-

-

Incubation Mixture:

-

In a microcentrifuge tube, add 5 pmol of recombinant human CYP3A4 supersomes.

-

Add potassium phosphate buffer to a near-final volume (e.g., up to 190 µL).

-

Add 2 µL of the bexarotene working solution.

-

-

Reaction:

-

Pre-warm the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding 10 µL of the NADPH regenerating system. The final volume is 200 µL.

-

Incubate at 37°C for 30 minutes in a shaking water bath.

-

-

Termination and Sample Preparation:

-

Terminate the reaction by adding 400 µL of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable isotope-labeled compound).

-

Vortex thoroughly and centrifuge at 14,000 x g for 10 minutes to precipitate the protein.

-

Transfer the supernatant to an HPLC vial for analysis.

-

-

Analysis:

-

Protocol 2: Chemical Inhibition Assay in Human Liver Microsomes (HLM)

-

Expertise & Causality: While rhCYP3A4 confirms capability, an HLM assay demonstrates activity in a more physiologically relevant matrix. Using a selective chemical inhibitor for CYP3A4 (like ketoconazole) allows for the quantification of its contribution to bexarotene metabolism relative to other enzymes present in the liver.

-